Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate
Description
Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate is a thiazole-based compound featuring a benzodioxole moiety and an acetamido-benzoate ester backbone. Its structure integrates a thiazol-4-yl ring linked to a benzo[d][1,3]dioxole group via a carboxamido bridge, with additional acetamido and methyl ester functionalities.
Properties
IUPAC Name |
methyl 4-[[2-[2-(1,3-benzodioxole-5-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6S/c1-28-20(27)12-2-5-14(6-3-12)22-18(25)9-15-10-31-21(23-15)24-19(26)13-4-7-16-17(8-13)30-11-29-16/h2-8,10H,9,11H2,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFRFGQXTGUAEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors
Mode of Action
The presence of the benzo[d][1,3]dioxole and thiazolyl groups could potentially allow for interactions with a variety of biological targets.
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways, including those related to cell cycle regulation, apoptosis, and signal transduction
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. The presence of the benzo[d][1,3]dioxole and thiazolyl groups could potentially influence its pharmacokinetic properties, including its absorption and distribution within the body, its metabolism, and its rate of excretion.
Biochemical Analysis
Biochemical Properties
The thiazole ring in Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules. The benzo[d][1,3]dioxole subunit is also known to bind to metal ions in metal-organic frameworks.
Cellular Effects
. For instance, certain N-aryl-5-(benzo[d]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines have shown potent activities against HeLa and A549 cell lines.
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. Thiazole derivatives are known to act as antioxidants, analgesics, anti-inflammatory agents, and antimicrobial agents, among others. They can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biological Activity
Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate is a complex organic compound that incorporates a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 471.53 g/mol. The structure features a benzo[d][1,3]dioxole core linked to a thiazole ring through an acetamido group, which is critical for its biological activity.
Anticancer Properties
Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Case Study : A study involving similar compounds demonstrated that they inhibited the growth of breast cancer cells by modulating the expression of key apoptotic proteins .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro tests showed that this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The benzo[d][1,3]dioxole moiety is believed to enhance binding affinity to these targets, while the thiazole and acetamido groups may influence selectivity and potency.
- Proposed Mechanisms :
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound might modulate receptor activity linked to apoptosis and cell survival pathways.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Thiazolidinone-Based Analogs (Ethyl 4-[2-Benzamido-5-(2-Methoxy-2-Oxoethylidene)-4-Oxothiazolidin-3-yl]benzoates)
Key Differences :
- Core Structure: Unlike the target compound, these analogs (e.g., 4a-j from ) contain a thiazolidinone ring (4-oxothiazolidin-5-ylidene) instead of a thiazol-4-yl group.
- Substituents : The benzamido group replaces the benzodioxole-carboxamido moiety, and the ester group is ethyl rather than methyl.
- Synthesis : Prepared via reaction of ethyl 4-(3-aroylthioureido)benzoates with dimethyl acetylenedicarboxylate (DMAD), yielding products in a single-step precipitation (2–3 hours) .
Table 1: Comparison with Thiazolidinone Analogs
| Compound Name | Core Structure | Key Substituents | Yield (%) | Synthesis Time |
|---|---|---|---|---|
| Target Compound | Thiazol-4-yl | Benzo[d][1,3]dioxole | N/A | Not specified |
| Ethyl 4-[2-Benzamido...]benzoates | Thiazolidinone | Benzamido, ethyl ester | ~70–90* | 2–3 hours |
Piperazinyl-Thiazole Derivatives (Ethyl 2-(4-((2-(4-Ureido Phenyl)Thiazol-4-yl)Methyl)Piperazin-1-yl)Acetates)
Key Differences :
- Functional Groups : Compounds 10d–f () incorporate a piperazinyl-acetate group and trifluoromethyl/chlorophenyl-ureido substituents, unlike the benzodioxole and acetamido groups in the target compound.
- Synthetic Efficiency : Yields exceed 89%, indicating robust synthetic routes for piperazinyl-thiazole systems .
Table 2: Piperazinyl-Thiazole Derivatives
| Compound ID | Key Substituents | Molecular Weight ([M+H]+) | Yield (%) |
|---|---|---|---|
| 10d | Trifluoromethylphenyl-ureido | 548.2 | 93.4 |
| 10e | 3-Trifluoromethylphenyl-ureido | 548.2 | 92.0 |
| 10f | 3-Chlorophenyl-ureido | 514.2 | 89.1 |
Benzo[d][1,3]dioxole-Containing Analogs (Compound 96)
Key Similarities :
- Benzodioxole Moiety : Compound 96 () shares the benzo[d][1,3]dioxol-5-yl group but links it to a cyclopropane-carboxamido-thiazole system instead of an acetamido-thiazol-4-yl backbone.
- Synthesis: Prepared via coupling of methyl 4-(2-amino-thiazol-4-yl)benzoate with benzo[d][1,3]dioxol-5-ylcyclopropanecarboxylic acid, yielding 25%—significantly lower than piperazinyl-thiazole derivatives .
Table 3: Benzo[d][1,3]dioxole Derivatives
| Compound Name | Substituents | Yield (%) | Key Structural Feature |
|---|---|---|---|
| Target | Acetamido, methyl ester | N/A | Thiazol-4-yl, benzodioxole |
| 96 | Cyclopropane-carboxamido, methylthio | 25 | Cyclopropane, methylthio-benzoyl |
Thiazole-Benzoic Acid Derivatives (2-(2-Methyl-1,3-Thiazol-4-yl)Benzoic Acid)
Key Differences :
- Functionality : These derivatives () lack the benzodioxole and acetamido groups, instead featuring methyl-thiazole and benzoic acid moieties.
- Physicochemical Properties : Higher melting points (139.5–140°C) and 97% purity, suggesting greater crystallinity compared to the target compound (data unavailable) .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, starting with precursors like benzo[d][1,3]dioxole-5-carboxylic acid and thiazole derivatives. Key steps include:
- Coupling Reactions : Use coupling agents (e.g., EDC/HOBt) to form amide bonds between the benzodioxole and thiazole moieties .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction efficiency. Absolute ethanol is recommended for reflux steps .
- Catalysts : Acidic (glacial acetic acid) or basic conditions (triethylamine) drive specific steps, such as cyclization or substitution .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) ensures purity. Monitor progress via TLC and HPLC .
Q. What analytical techniques are critical for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms bond formation (e.g., amide peaks at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What initial biological assays are recommended to screen therapeutic potential?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Target-specific assays (e.g., COX-2 for anti-inflammatory activity) with kinetic analysis .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer :
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ADF) .
- Isotopic Labeling : Use ¹⁵N/¹³C-labeled precursors to trace ambiguous signals .
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting .
Q. What strategies enhance bioactivity through thiazole ring modification?
- Methodological Answer :
- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., NO₂, Cl) at the thiazole C-5 position to improve receptor binding .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to diversify substituents .
- Reduction/Oxidation : Convert thioether groups to sulfones (oxidation) or amines (reduction) to modulate polarity .
Q. How to design in vivo studies for pharmacokinetics and toxicity evaluation?
- Methodological Answer :
- Animal Models : Administer the compound to rodents (oral/i.v.) and collect plasma/tissue samples at intervals .
- Bioanalytical Methods : Quantify plasma concentrations via LC-MS/MS (LOQ ≤ 1 ng/mL) .
- Toxicity Endpoints : Monitor liver/kidney function (ALT, creatinine) and histopathology after 28-day repeated dosing .
Q. What safety protocols are essential for laboratory handling?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
